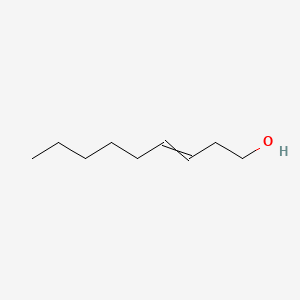

3-Nonen-1-ol

描述

Contextual Significance in Chemical Sciences

3-Nonen-1-ol serves as a noteworthy compound within the chemical sciences, primarily as a versatile intermediate and a reference standard in analytical chemistry. Classified as a fatty alcohol, which denotes an aliphatic alcohol with a chain of at least six carbon atoms, it is a subject of study in lipid metabolism and transport. foodb.cafoodb.ca

In the field of organic synthesis, this compound is utilized as a building block for more complex molecules. The presence of both a hydroxyl (-OH) group and a carbon-carbon double bond allows for a variety of chemical transformations. The hydroxyl group can undergo reactions like esterification or substitution, while the double bond can participate in addition reactions. For instance, (Z)-3-Nonen-1-ol is noted as an intermediate for the synthesis of certain ester compounds. biosynth.com

Furthermore, its isomers are identified as naturally occurring volatile compounds in various plants and fruits, contributing to their characteristic aromas. This has led to its investigation in food chemistry and related fields. For example, (Z)-3-nonen-1-ol has been identified as a contributor to the typical aroma of watermelon. researchgate.net Its presence in plant-derived essential oils also makes it a subject of phytochemical research, where it can serve as a chemotaxonomic marker for plant identification. researchgate.net

Isomeric Considerations: (Z)- and (E)-Stereoisomers in Research

The double bond at the third carbon position in this compound gives rise to two distinct geometric isomers: (Z)-3-Nonen-1-ol (also known as cis-3-Nonen-1-ol) and (E)-3-Nonen-1-ol (or trans-3-Nonen-1-ol). These stereoisomers have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, leading to different physical and chemical properties, which is a key focus of research. nist.govnist.gov

The (Z)-isomer, where the alkyl groups are on the same side of the double bond, and the (E)-isomer, where they are on opposite sides, are often studied for their unique characteristics and applications. For example, the aroma profile of each isomer is distinct; (Z)-3-nonen-1-ol is described as having a waxy, green melon, and fresh tropical scent. thegoodscentscompany.comnih.gov

Research often focuses on the selective synthesis of one isomer over the other. For instance, the selective hydrogenation of Non-2-yn-1-ol using specific catalysts can yield the (Z)-isomer of the corresponding alkene. The differentiation and identification of these isomers are critical in analytical studies, often relying on techniques like gas chromatography, where their differing polarities can be used for separation. The (E)-isomer generally exhibits higher polarity due to its trans-configuration.

Below is a comparative table of the known properties of the (Z)- and (E)- stereoisomers of this compound.

| Property | (Z)-3-Nonen-1-ol | (E)-3-Nonen-1-ol |

| Synonyms | cis-3-Nonen-1-ol (B47808), (3Z)-non-3-en-1-ol | trans-3-Nonen-1-ol, (3E)-3-Nonen-1-ol |

| CAS Number | 10340-23-5 nist.gov | 10339-61-4 nist.gov |

| Molecular Formula | C₉H₁₈O nist.gov | C₉H₁₈O nist.gov |

| Molecular Weight | 142.24 g/mol biosynth.comscbt.com | 142.24 g/mol ontosight.ai |

| Physical Description | Clear colorless liquid nih.gov | Colorless liquid ontosight.ai |

| Boiling Point | 107-109 °C at 20 mmHg nih.gov | 194-196 °C ontosight.ai |

| Density | ~0.843 g/cm³ biosynth.com | ~0.85 g/cm³ ontosight.ai |

| Refractive Index | 1.444 - 1.452 @ 20°C thegoodscentscompany.com | Data not readily available |

Historical Overview of Academic Investigation

The academic investigation of this compound and its isomers is part of the broader study of unsaturated aliphatic alcohols. Early research into such compounds was often driven by the need to identify and synthesize naturally occurring flavor and fragrance components. The development of analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) was a significant milestone, allowing for the identification of specific isomers like (Z)-3-Nonen-1-ol in complex mixtures, such as food volatiles. researchgate.net

Initial studies focused on isolation from natural sources and characterization. As synthetic organic chemistry advanced, so did the methods for preparing specific isomers of this compound with high purity. This allowed for more detailed investigation into their individual properties. For example, methods like the catalytic isomerization of related compounds and selective hydrogenation of alkynes were developed to control the geometry of the double bond.

More recent research, reflected in databases like PubChem, shows a continued interest in the compound for its applications in biochemistry and as a research chemical. medchemexpress.comnih.gov The compound and its isomers are now commercially available from various chemical suppliers, facilitating their use in a wide range of laboratory settings, from proteomics research to the development of flavor and fragrance agents. thegoodscentscompany.comnih.govscbt.com The formal documentation and safety assessments by bodies like the Research Institute for Fragrance Materials (RIFM) also mark a mature stage in the compound's history of academic and industrial investigation. researchgate.net

Structure

2D Structure

3D Structure

属性

CAS 编号 |

51494-28-1 |

|---|---|

分子式 |

C9H18O |

分子量 |

142.24 g/mol |

IUPAC 名称 |

non-3-en-1-ol |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h6-7,10H,2-5,8-9H2,1H3 |

InChI 键 |

IFTBJDZSLBRRMC-UHFFFAOYSA-N |

规范 SMILES |

CCCCCC=CCCO |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Nonen 1 Ol

Established Organic Synthesis Pathways

Hydroformylation-Based Approaches

Hydroformylation, also known as the oxo process, is a significant industrial method for producing aldehydes from alkenes, which can then be reduced to alcohols. tesisenred.net This process involves the reaction of an alkene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. tesisenred.net While direct hydroformylation of a specific C8 alkene would be a logical route to a C9 aldehyde precursor for 3-Nonen-1-ol, literature also describes the hydroformylation of 1,3-butadiene (B125203) as a pathway to related C9 compounds. researchgate.netresearchgate.netrsc.org

Rhodium-based catalysts, often modified with phosphine (B1218219) ligands, are commonly employed to achieve high selectivity for the desired linear aldehyde. tesisenred.netnih.gov The reaction conditions, including temperature, pressure, and ligand structure, play a crucial role in determining the product distribution and reaction rate. researchgate.net For instance, in the hydroformylation of 1,3-butadiene, specific rhodium-phosphine ligand systems have been shown to favor the formation of linear aldehydes. researchgate.net The resulting nonenal can then be reduced to this compound.

A study on the hydroformylation of 1-octene (B94956) to nonanal, a saturated C9 aldehyde, highlights the use of rhodium or cobalt catalysts. This process, followed by hydrogenation, yields nonan-1-ol. While this produces a saturated alcohol, it demonstrates the general principle of chain extension via hydroformylation that can be adapted for unsaturated substrates. The hydroformylation of octa-2,7-dien-1-ol is another relevant example, yielding 9-hydroxy-7-nonen-1-al, a C9 bifunctional compound. google.com

| Parameter | Influence on the Reaction | Example |

|---|---|---|

| Catalyst | Determines activity and selectivity. Rhodium and cobalt are common. tesisenred.net | Rhodium complexes with phosphine ligands for higher selectivity to linear aldehydes. tesisenred.netnih.gov |

| Ligand | Affects regioselectivity (linear vs. branched) and reaction rate. researchgate.net | Bidentate phosphine ligands can promote high selectivity in diene hydroformylation. researchgate.net |

| Temperature & Pressure | Impacts reaction kinetics and catalyst stability. | Milder conditions can be achieved with more active catalyst systems. researchgate.net |

| Substrate | The structure of the starting alkene determines the final alcohol. | Hydroformylation of 1-octene yields nonanal, a precursor to nonan-1-ol. |

Reduction-Based Synthesis Routes

The reduction of a corresponding C9 aldehyde or carboxylic acid derivative is a direct method for synthesizing this compound. For instance, cis-2-Nonenal can be hydrogenated to cis-2-Nonen-1-ol using a palladium on carbon (Pd/C) catalyst. A similar reduction of 3-nonenal would yield this compound.

Another approach involves the selective reduction of an alkyne. 3-Nonyn-1-ol serves as a precursor for the preparation of (Z)-3-Nonen-1-ol. jaydevchemicals.com This transformation is typically achieved through catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, which selectively reduces the alkyne to a cis-alkene without reducing the double bond further to an alkane.

A tandem cross-metathesis/hydrogenation reaction has also been described for the synthesis of primary alcohols. ccspublishing.org.cn In this method, an olefin is reacted with allyl alcohol in the presence of a metathesis catalyst to form an unsaturated alcohol, which is then hydrogenated in the same pot to the corresponding saturated or unsaturated alcohol. ccspublishing.org.cn For example, the reaction of 1-octene with allyl alcohol can produce 2-nonen-1-ol, which upon hydrogenation yields 1-nonanol. ccspublishing.org.cn This strategy could be adapted to produce this compound by selecting the appropriate starting olefin.

Stereoselective Synthesis of (Z)-3-Nonen-1-ol

The (Z)- or cis-isomer of this compound is a particularly important fragrance compound. jaydevchemicals.comnih.gov Its stereoselective synthesis is therefore of significant interest. As mentioned previously, a primary route to (Z)-3-Nonen-1-ol is the partial hydrogenation of 3-nonyn-1-ol using a catalyst that favors the formation of the Z-alkene. jaydevchemicals.com Highly chemo- and stereoselective catalysts, such as rhodium/copper dispersed in a sol-gel matrix, have been developed for the reduction of alkynes to Z-alkenes. pherobase.com

Palladium-catalyzed cross-coupling reactions also offer a pathway to stereodefined alkenes. For example, the reaction of (Z)-3-iodo-2-buten-1-ol with organometallic reagents can proceed with retention of the double bond geometry to produce (Z)-alkenols. researchgate.net This methodology could potentially be applied to the synthesis of (Z)-3-Nonen-1-ol.

Furthermore, indium(III)-catalyzed cycloisomerization reactions of 1,5-enynes have been shown to proceed with retention of the alkene stereochemistry, offering another potential, albeit more complex, strategy for constructing specific isomers of unsaturated alcohols. acs.org

Biocatalytic and Enzymatic Production

Enzymatic Terminal Hydroxylation for Olefinic Alcohol Synthesis

Biocatalytic methods provide an alternative, often more sustainable, route to alcohols. Enzymatic terminal hydroxylation involves the use of hydroxylase enzymes to introduce a hydroxyl group at the terminal carbon of a hydrocarbon substrate. google.comjustia.com Enzymes such as non-heme diiron alkane monooxygenases and cytochromes P450 (e.g., from the CYP152 family) exhibit strong selectivity for terminal carbons. google.comjustia.comnih.gov

This method can be applied to produce terminally hydroxylated alkenes. google.comjustia.com For example, an n-nonene substrate could be hydroxylated to produce a nonenol. The AlkB monooxygenase from Pseudomonas putida GPo1 is known for the terminal oxidation of medium-chain n-alkanes, although it can lead to overoxidation to the corresponding carboxylic acid. wur.nl

These biocatalytically produced olefinic alcohols can be valuable intermediates. google.comjustia.com For instance, they can be further modified through acetylation or oxidation to produce other valuable compounds like pheromones. google.comjustia.com

Investigation of Lipase-Catalyzed Esterification

While not a direct production method for this compound, lipase-catalyzed esterification is a key transformation of this alcohol to produce valuable ester compounds. biosynth.com Lipases are enzymes that can catalyze the formation of esters from an alcohol and a carboxylic acid. This process is often carried out in non-aqueous or solvent-free systems to favor synthesis over hydrolysis. researchgate.netscispace.com

Studies have investigated the specificity of various lipases towards different unsaturated alcohols, including cis-3-Nonen-1-ol (B47808). researchgate.netnih.gov The esterification of cis-3-Nonen-1-ol with pentanoic acid has been studied using lipases from different sources, such as Candida rugosa (Lipase AY-30), Rhizomucor miehei (Lipolase 100T and Lipozyme IM20), and porcine pancreatic lipase (B570770) (PPL). researchgate.netnih.gov It was found that medium- and long-chain olefinic alcohols were discriminated by some of these lipases. researchgate.netnih.gov

The efficiency of the esterification reaction is influenced by several factors, including the choice of lipase, the structure of the alcohol and fatty acid, the reaction temperature, and the water content of the system. scispace.comcirad.fr For example, Novozym 435, a lipase from Candida antarctica, is often effective at higher temperatures. scispace.com The optimization of these parameters is crucial for achieving high conversion rates to the desired ester. researchgate.netscispace.com

| Lipase Source | Substrate(s) | Observation | Reference |

|---|---|---|---|

| Candida rugosa (Lipase AY-30) | cis-3-Nonen-1-ol and pentanoic acid | Showed discrimination against medium- and long-chain olefinic alcohols. | researchgate.netnih.gov |

| Rhizomucor miehei (Lipolase 100T) | cis-3-Nonen-1-ol and pentanoic acid | Also demonstrated discrimination against these alcohols. | researchgate.netnih.gov |

| Porcine Pancreatic Lipase (PPL) | cis-3-Nonen-1-ol and pentanoic acid | Exhibited notable discrimination against these substrates. | researchgate.netnih.gov |

| Candida antarctica (Novozym 435) | Short-chain unsaturated alcohols | Efficiently catalyzed the esterification. | nih.gov |

Derivatization and Reaction Chemistry

The chemical reactivity of this compound is primarily dictated by its two functional groups: the carbon-carbon double bond and the primary hydroxyl group. These sites allow for a range of chemical modifications, leading to the synthesis of diverse derivatives.

Oxidation Pathways

The primary alcohol moiety of this compound can be selectively oxidized to yield the corresponding aldehyde, (3Z)-nonenal. A common and efficient method for this transformation is the use of pyridinium (B92312) chlorochromate (PCC). wikipedia.org This reagent is a mild oxidizing agent that is well-suited for converting primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.

The reaction proceeds as follows:

Reactant: (3Z)-nonen-1-ol

Reagent: Pyridinium chlorochromate (PCC)

Product: (3Z)-nonenal

This selective oxidation is a crucial step in the synthesis of various flavor and fragrance compounds, as (3Z)-nonenal is a key precursor to other valuable molecules. wikipedia.org

Substitution Reactions

The hydroxyl group of this compound can be replaced through nucleophilic substitution reactions, opening pathways to a variety of other functionalized nonene derivatives. The hydroxyl group is not a good leaving group on its own and typically requires activation, for instance, by protonation or conversion to a sulfonate ester or a halide.

A notable example is the intramolecular sulfenyletherification of cis-3-nonen-1-ol. In this reaction, treatment with dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride generates a reactive intermediate that undergoes an intramolecular nucleophilic attack by the hydroxyl group on the double bond, which has been activated by the addition of a sulfenyl chloride equivalent. alfa-chemistry.com This stereospecific reaction results in the formation of a seven-membered cyclic acetal (B89532) with a cis configuration, albeit in a modest yield of 24%. alfa-chemistry.com

The reaction mechanism involves the following key steps:

Electrophilic attack of methanesulfenyl chloride (formed in situ) on the double bond to generate a cis-thiiranium ion intermediate stereospecifically.

Intramolecular nucleophilic attack by the hydroxyl group on the thiiranium ion ring.

Cyclization to yield the seven-membered cyclic acetal. alfa-chemistry.com

This intramolecular substitution highlights the ability of the double bond and the hydroxyl group to participate in tandem reactions, leading to complex cyclic structures.

Esterification Studies with Various Biocatalysts

The esterification of this compound is a significant transformation, often employed to synthesize valuable flavor and fragrance esters. Biocatalysis, particularly using lipases, has emerged as a green and selective alternative to traditional chemical methods for ester synthesis. scielo.brevitachem.com

Studies have investigated the enzymatic synthesis of various esters using this compound and related alcohols with different fatty acids. The efficiency of these reactions is influenced by several factors, including the type of lipase, the nature of the substrates (both the alcohol and the fatty acid), and the reaction conditions. researchgate.net

For instance, the synthesis of nonyl caprylate, an ester derived from a nonyl alcohol, has been optimized using response surface methodology (RSM). omicsonline.org While this study used a saturated nonyl alcohol, the findings on optimal reaction conditions are highly relevant for the esterification of this compound. The research identified key parameters influencing the yield of the ester, as detailed in the table below.

| Parameter | Optimized Value | Resulting Yield |

|---|---|---|

| Reaction Time | 6.6 hours | 90.91% |

| Reaction Temperature | 30.08°C | |

| Enzyme Amount (% w/w) | 20% | |

| Shaking Speed | 128.7 rpm |

Further research into the lipase-catalyzed esterification of various unsaturated alcohols, including cis-3-nonen-1-ol, has demonstrated the selectivity of different lipases. For example, the esterification of medium and long-chain olefinic alcohols with pentanoic acid was found to be discriminated by Lipase AY-30 (Candida rugosa), Lipolase 100T (Rhizomucor miehei), and porcine pancreatic lipase (PPL). Conversely, the esterification of these alcohols with a long-chain fatty acid like stearic acid was generally very efficient, with the exception of reactions catalyzed by Lipase AY-30 and Lipolase 100T.

Biological and Ecological Roles of 3 Nonen 1 Ol

Role as a Semiochemical in Insect Communication

Semiochemicals are chemical signals that carry information between organisms. 3-Nonen-1-ol serves as such a signal, influencing the behavior of receiving individuals. Its function is highly context-dependent, varying with the species, the social environment, and the physiological state of the insects involved.

In locusts of the genus Schistocerca, particularly in gregarious phases, (Z)-3-Nonen-1-ol is a critical pheromone emitted by sexually mature males. proquest.comresearchgate.net Its release is often associated with crowded conditions and high levels of competition for mates. ufba.br This compound is part of a complex volatile bouquet that regulates several aspects of reproductive biology.

While some compounds in the locust pheromone blend, such as phenylacetonitrile (PAN), are known to be potent courtship inhibitors that repel rival males, (Z)-3-nonen-1-ol's primary role appears to be more related to mate assessment rather than direct inhibition. researchgate.netresearchgate.netfao.org In Schistocerca americana, it is described as being involved in courtship-inhibition, effectively acting as an anti-aphrodisiac. researchgate.net This function helps a male guard his mate from competitors, thereby reducing male-male competition and ensuring his reproductive success, a critical factor in dense, gregarious populations. researchgate.net

(Z)-3-Nonen-1-ol is a key mediator of mate assessment and cryptic female choice in Schistocerca species. proquest.comresearchgate.net In the Central American locust, Schistocerca piceifrons, females preferentially use the sperm of males that emit high quantities of (Z)-3-nonen-1-ol and phenethyl alcohol to fertilize their eggs. mdpi.com This indicates that the pheromone is not used for attracting mates from a distance but rather as a close-range signal for females to assess the quality of a male. mdpi.comnih.gov Research has shown that males exhibit highly variable but individually specific emission rates of this compound, creating a unique chemical signature that females can evaluate. mdpi.com This pheromone-mediated mate choice has been observed to influence reproductive outcomes, as hatching success is higher for eggs fertilized by males with high pheromone emissions. proquest.comnih.gov

Table 1: Role of (Z)-3-Nonen-1-ol in Schistocerca Locusts

| Species | Pheromonal Function | Behavioral/Physiological Effect |

|---|---|---|

| Schistocerca piceifrons | Mate Assessment Pheromone | Females preferentially use sperm from high-emitting males (Cryptic Female Choice). proquest.commdpi.com |

| Schistocerca americana | Courtship-Inhibiting Pheromone | Reduces courtship attempts from rival males. researchgate.net |

The pheromonal blend containing (Z)-3-nonen-1-ol plays a vital role in synchronizing the sexual development of locusts within a swarm. researchgate.net In S. americana, this compound has been shown to accelerate the maturation of younger, immature adults. researchgate.netnih.gov This chemical signaling ensures that a large portion of the population reaches sexual maturity at roughly the same time, which is advantageous for mating and reproduction in large, dense groups. researchgate.net This synchronization is a crucial adaptation to the gregarious lifestyle of these insects.

In the order Diptera, (Z)-3-Nonen-1-ol has been identified as a significant semiochemical for various fruit fly species within the genus Anastrepha. It is a component of the volatile blends released by males to attract females for mating. proquest.com

Research on the West Indian fruit fly, Anastrepha obliqua, has shown that (Z)-3-nonen-1-ol is one of five key compounds released by males that elicit an electroantennographic response in females. proquest.com In laboratory-based behavioral assays, a synthetic blend containing 1-heptanol, linalool, (Z)-3-nonen-1-ol, and (Z,E)-α-farnesene was found to be more attractive to virgin females than the natural volatile collections from males. proquest.com

Similarly, in the Mexican fruit fly, Anastrepha ludens, (Z)-3-nonenol is an active component of the male-produced pheromone. mdpi.com While it can elicit attraction and locomotor arrest on its own, its primary function is as part of a blend. Strong behavioral responses in females, including attraction and increased searching, are only triggered when (Z)-3-nonenol is combined with (S,S)-(-)-epianastrephin.

Interestingly, (Z)-3-nonen-1-ol is the only known compound shared among the male pheromone blends of four different Anastrepha species: A. fraterculus, A. ludens, A. obliqua, and A. suspensa. researchgate.net This compound is also a typical component of host plants, suggesting a possible evolutionary link between host plant chemicals and insect sex pheromones. researchgate.net

Table 2: Identified Compounds in Male Volatile Extracts of Anastrepha obliqua

| Compound | Elicits Female Antennal Response |

|---|---|

| 1-heptanol | Yes |

| Linalool | Yes |

| (Z)-3-nonen-1-ol | Yes |

| (E,Z)-3,6-nonadien-1-ol | Yes |

| (Z,E)-α-farnesene | Yes |

Data from a study on bioactive male-produced volatiles in A. obliqua. proquest.com

Involvement in Coleoptera Chemical Communication (e.g., Odoiporus longicollis banana stem weevil)

Chemical communication is vital for many insects, including those in the order Coleoptera (beetles), for locating host plants, mates, and aggregation sites. mdpi.comrug.nl The banana stem weevil, Odoiporus longicollis, a significant pest of bananas, relies on a variety of volatile compounds, known as semiochemicals, for these purposes. proquest.comniscair.res.in

Research into the chemical ecology of the banana stem weevil, Odoiporus longicollis, has identified several compounds that trigger a response in their antennae. proquest.comresearchgate.net In studies screening numerous semiochemicals, cis-3-Nonen-1-ol (B47808) was consistently shown to be EAG-active for both male and female weevils. cambridge.orgresearchgate.net It was part of a group of eight compounds, including alcohols and terpenoids, that were identified as physiologically active. proquest.com In males, methyl jasmonate elicited the highest EAG response, followed by cis-3-Nonen-1-ol. proquest.com In females, 1-hexanol produced a stronger response, followed by cis-3-Nonen-1-ol and methyl jasmonate. proquest.com

Table 1: EAG-Active Compounds for Odoiporus longicollis

| Compound Name | Chemical Class |

| 1-hexanol | Alcohol |

| 1-heptanol | Alcohol |

| cis-3-Nonen-1-ol | Alcohol |

| methyl jasmonate | Jasmonate |

| (–)-linalool | Terpenoid |

| (1R)-(+)-α-pinene | Terpenoid |

| (1S)-(–)-α-pinene | Terpenoid |

| 1,8-cineole | Terpenoid |

Source: Data compiled from studies on Odoiporus longicollis EAG responses. proquest.comcambridge.orgresearchgate.net

Following the identification of EAG-active compounds, olfactometer studies were conducted to determine their behavioral effects on Odoiporus longicollis. proquest.com These bioassays are crucial for distinguishing between mere detection and actual attraction. The results of Y-tube olfactometer analyses demonstrated that despite its EAG activity, cis-3-Nonen-1-ol was not a strong attractant for the banana stem weevil. cambridge.orgresearchgate.netresearchgate.net The studies concluded that only methyl jasmonate and 1-hexanol elicited significant behavioral responses, indicating their potential as attractants for this pest. proquest.comcambridge.orgresearchgate.net

Occurrence and Function in Plant Systems

This compound is not only relevant in the context of insect communication but is also a natural constituent of many plants. nih.govpsu.edu As a volatile organic compound (VOC), it contributes to the characteristic aroma of various flowers and fruits and can be involved in plant defense and pollinator attraction. mdpi.comfrontiersin.org

Presence in Plant Gland Cells and Volatile Profiles (e.g., Rhododendron, fruits, grapes, watermelon)

The volatile profiles of plants are complex mixtures of compounds, including alcohols, aldehydes, esters, and terpenoids. nih.gov this compound and its isomers have been identified as components in a range of plant species.

In a study of four different Rhododendron flower species, the isomer 2-nonen-1-ol was identified as a major volatile compound. mdpi.com It was found to contribute a sweet, melon-like odor to the flowers' scent profile and was present in the highest concentration in R. delavayi. mdpi.com

The aroma of fruits is determined by a diverse array of volatile compounds. nih.gov (Z)-3-Nonen-1-ol has been specifically identified as a characteristic flavor component in watermelon (Citrullus lanatus). nih.govresearchgate.net It is one of the predominant C9 alcohols and aldehydes that define the fruit's aroma. illinois.edu Studies have detected its presence in different watermelon cultivars, where it contributes to the fresh, green, and waxy notes of the aroma profile. nih.govresearchgate.net While many volatile compounds have been identified in grapes, including various alcohols, the specific presence of this compound is part of a complex aromatic signature that varies between cultivars. researchgate.netmdpi.com

Table 2: Occurrence of this compound and Isomers in Select Plants

| Plant | Compound Identified | Reported Aroma Contribution |

| Rhododendron delavayi | 2-nonen-1-ol | Sweet, melon |

| Watermelon (Citrullus lanatus) | (Z)-3-nonen-1-ol | Fresh, waxy, green, melon |

Source: Data compiled from studies on plant volatile profiles. mdpi.comnih.gov

Potential as Plant-Derived Insecticidal Agents

Furthermore, electrophysiological studies have shown that the cis-isomer, cis-3-Nonen-1-ol, elicits antennal responses in certain insect species. For instance, it is among the electroantennogram-active compounds for the banana pseudostem weevil, Odoiporus longicollis. This indicates that the insect can detect the compound, which is a critical first step in its potential role as a semiochemical for attraction or repulsion. While it evokes strong electroantennogram responses in male weevils, further behavioral assays are needed to fully determine its role in insect host selection and its practical application in pest control strategies. The compound has been shown to be an inhibitor of soybean lipoxygenase, an enzyme involved in plant hormone biosynthesis and fatty acid metabolism biosynth.com.

Table 1: Documented Insecticidal-Related Activity of this compound

| Plant Source (if specified) | Target Insect Species | Observed Effect |

| Viola ignobilis | Rose Aphid (Macrosiphum rosae) | Component of an extract with insecticidal effectiveness. |

| Not specified | Banana Pseudostem Weevil (Odoiporus longicollis) | Elicits strong electroantennogram responses, particularly in males. |

| Not specified | Soybean (Glycine max) | Inhibits lipoxygenase, an enzyme involved in fatty acid and hormone biosynthesis biosynth.com. |

Contribution to Plant Volatile Organic Compound (VOC) Blends

(Z)-3-Nonen-1-ol is a naturally occurring alcohol that contributes to the complex bouquet of volatile organic compounds (VOCs) emitted by various plants and fruits. It is particularly recognized for its fresh, waxy, and green aroma, often with a melon-like nuance . This compound is a significant component of the flavor and scent profile of several well-known fruits.

One of the most prominent sources of cis-3-Nonen-1-ol is watermelon, where it is a key contributor to the characteristic "green" and fruity notes of the fruit's aroma. It is also found in the volatile emissions of cashew pseudofruits (Anacardium occidentale). In the floral kingdom, 2-nonen-1-ol, a closely related isomer, has been identified as a major volatile constituent in the flowers of Rhododendron delavayi, where it imparts a sweet, melon-like odor. Its concentration varies among different species, indicating a specific role in the unique scent profile of each flower. For example, in R. delavayi, it can constitute up to 5.633% of the total volatile compounds. The compound is also detected in fermented vegetable and fruit substrates, indicating its release or formation during microbial processes.

Table 2: Presence of this compound and its Isomers in Plant VOC Blends

| Plant Species | Plant Part | Isomer(s) Detected | Relative Abundance / Concentration |

| Watermelon (Citrullus lanatus) | Fruit | cis-3-Nonen-1-ol | Key flavor and aroma compound. |

| Cashew (Anacardium occidentale) | Pseudofruit | cis-3-Nonen-1-ol | Present in volatile emissions. |

| Rhododendron delavayi | Flower | 2-nonen-1-ol | 5.633% ± 0.813% |

| Rhododendron irroratum | Flower | 2-nonen-1-ol | 4.299% ± 0.288% |

| Rhododendron agastum | Flower | 2-nonen-1-ol | 4.071% ± 0.378% |

| Poplar (Populus × euramericana 'Nanlin 895') | Leaves | (Z)-3-Nonen-1-ol | Produced upon induction with methyl salicylate. |

Influence on Defense-Related Gene Expression in Plants

While many volatile organic compounds are known to induce defense-related gene expression in plants, the direct role of this compound as an elicitor of these genes is an emerging area of research. Current evidence primarily links its production to induced defense responses rather than its direct action as a signaling molecule that triggers gene expression.

A study on poplar trees (Populus × euramericana 'Nanlin 895') revealed that (Z)-3-Nonen-1-ol was among a specific set of volatile compounds that were only produced after the plant was treated with methyl salicylate. Methyl salicylate is a well-known plant hormone and signaling molecule that activates systemic acquired resistance (SAR), a whole-plant defense response against a broad range of pathogens. The production of (Z)-3-Nonen-1-ol following the application of this defense elicitor suggests that it is a component of the plant's induced chemical defense arsenal. Its synthesis as part of the defense response implies a potential role in either direct defense against pathogens or as a component of a more complex signaling network. However, studies have not yet detailed the specific defense-related genes, such as Pathogenesis-Related (PR) genes or those involved in the phenylpropanoid pathway (PAL), that may be directly influenced by this compound itself.

Advanced Analytical Techniques for Characterization and Detection of 3 Nonen 1 Ol

Chromatographic-Mass Spectrometric Approaches

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of volatile compounds like 3-Nonen-1-ol. This powerful combination allows for both the separation of the compound from a complex matrix and its subsequent identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the analysis of this compound in various samples, including foodstuffs, plant volatiles, and insect pheromone blends. nih.govresearchgate.netjmaps.inresearchgate.netresearchgate.net In this method, the volatile compounds are first separated based on their boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. researchgate.netjmaps.in

Identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum to established libraries such as the National Institute of Standards and Technology (NIST) database. researchgate.netfmach.it Quantification is typically performed by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the target analyte in the sample to this curve. fmach.itttb.gov For instance, GC-MS has been used to identify and quantify (Z)-3-nonen-1-ol in melon spirits, where it was found to contribute to the green and fatty aroma profile. researchgate.net Similarly, it has been identified in the volatile profiles of various melon cultivars and seedless watermelons. nih.govatlantis-press.com

Table 1: Examples of this compound Detection using GC-MS

| Sample Matrix | Isomer | Purpose of Analysis | Reference |

|---|---|---|---|

| Melon Spirits | (Z)-3-Nonen-1-ol | Characterization of key aroma compounds | researchgate.net |

| Seedless Watermelon | This compound | Identification of volatile compounds | nih.gov |

| Melon Cultivars | (E)-3-Nonen-1-ol | Aroma characterization | atlantis-press.com |

| Lactuca runcinata | (Z)-3-Nonen-1-ol | Phytochemical analysis | researchgate.net |

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GC×GC-QTOFMS) for Complex Biological Samples

For exceptionally complex biological samples, comprehensive two-dimensional gas chromatography coupled with a quadrupole time-of-flight mass spectrometer (GC×GC-QTOFMS) offers enhanced separation power and identification capabilities. senasica.gob.mxwur.nlmdpi.comlabx.com This technique utilizes two different GC columns connected in series, providing an orthogonal separation mechanism that can resolve compounds that co-elute in a single-dimension GC system. labx.com The high-resolution and accurate mass measurements provided by the QTOFMS detector further aid in the confident identification of compounds, even at trace levels. wur.nllabx.com

GC×GC-QTOFMS has proven invaluable in the analysis of volatile compounds in intricate matrices like plant extracts and insect-derived samples. senasica.gob.mxmdpi.comnih.gov For example, this technique allowed for the separation and identification of a significantly higher number of volatile compounds in Rhododendron flowers compared to conventional one-dimensional GC, providing a more complete understanding of the floral scent profile. mdpi.comnih.gov In a study on the South American fruit fly, Anastrepha fraterculus, GC×GC-TOFMS was instrumental in identifying 29 compounds in the male-emitted headspace, including (Z)-3-nonen-1-ol, which was found to be a minor but electrophysiologically active component. senasica.gob.mx

Electroantennographic Detection (EAD) in Coupled Systems

Electroantennographic detection (EAD) is a highly sensitive and specific technique used to identify biologically active volatile compounds, particularly insect semiochemicals. researchgate.netfrontiersin.org When coupled with a gas chromatograph (GC-EAD), it allows for the simultaneous chemical analysis and electrophysiological recording of an insect's antennal response to the separated compounds. senasica.gob.mxnih.govmdpi.com As the compounds elute from the GC column, the effluent is split, with one portion going to a standard detector (like a flame ionization detector or a mass spectrometer) and the other passing over a live insect antenna. frontiersin.orgmpg.de If a compound elicits a response from the antennal receptors, a depolarization is recorded, indicating that the compound is likely of behavioral significance to the insect. senasica.gob.mxmdpi.com

GC-EAD has been crucial in identifying (Z)-3-nonen-1-ol as a key semiochemical for several insect species. In studies on the fruit flies Anastrepha fraterculus and Anastrepha obliqua, GC-EAD analysis of male-produced volatiles revealed that (Z)-3-nonen-1-ol consistently elicited antennal responses from conspecific females. senasica.gob.mxresearchgate.netnih.govresearchgate.net This finding points to its role as a component of the male-produced sex pheromone, involved in attracting females.

Table 2: Insects Responding to this compound in GC-EAD Studies

| Insect Species | Isomer | Source of Volatiles | Reference |

|---|---|---|---|

| Anastrepha fraterculus | (Z)-3-Nonen-1-ol | Male headspace | senasica.gob.mxresearchgate.net |

| Anastrepha obliqua | (Z)-3-Nonen-1-ol | Male headspace | researchgate.netnih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. ontosight.ai NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR spectroscopy gives insights into the number and types of hydrogen atoms and their connectivity, while ¹³C NMR spectroscopy provides information about the carbon skeleton. chemicalbook.comspectrabase.commdpi.com

For this compound, NMR is particularly critical for distinguishing between the (Z)- and (E)- stereoisomers. The coupling constants (J-values) observed in the ¹H NMR spectrum can differentiate between the cis and trans configuration of the double bond. This level of structural detail is essential for confirming the identity of the compound and for synthesizing specific isomers for biological assays. Spectral data, including ¹H and ¹³C NMR, for both the (Z) and (E) isomers of this compound are available in various chemical databases. chemicalbook.comspectrabase.comnih.govthegoodscentscompany.com

Headspace Solid Phase Microextraction (HS-SPME) for Volatile Compound Analysis

Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique commonly used for the extraction of volatile and semi-volatile compounds from a sample's headspace prior to GC-MS analysis. nih.govtandfonline.comnih.govcabidigitallibrary.org In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace above a solid or liquid sample. The volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. tandfonline.comresearchgate.net After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted into the hot injector of a gas chromatograph, where the adsorbed analytes are thermally desorbed for analysis. atlantis-press.com

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction temperature, and extraction time. nih.govtandfonline.com Different fiber coatings, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) and carboxen/polydimethylsiloxane (CAR/PDMS), are selected based on the polarity and volatility of the target analytes. nih.govresearchgate.net HS-SPME has been successfully applied to the analysis of this compound in a variety of matrices, including melon, watermelon, and Baijiu Daqu. nih.govatlantis-press.comnih.gov For example, in the analysis of seedless watermelon, HS-SPME coupled with GC-MS was used to identify this compound as one of the most abundant volatile compounds. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (E)-2-nonenal |

| (E,Z)-2,6-nonadienal |

| (Z)-3-Nonen-1-ol |

| (Z)-6-nonenal |

| 1-heptanol |

| 2-ethylhexan-1-ol |

| 2-hexanone |

| 6-methyl-5-hepten-2-one |

| a-farnesene |

| a-pinene |

| anastrephin |

| epianastrephin |

| hexanal |

| indane |

| limonene |

| linalool |

| p-cymene |

| suspensolide |

| (E)-b-ocimene |

| (E,E)-a-farnesene |

| (E,Z)-3,6-nonadien-1-ol |

| (S,S)-(-)-epianastrephin |

| (Z,E)-a-farnesene |

| (Z,E)-a-farnesene |

| (Z,Z)-3,6-nonadien-1-ol |

| 1-nonanol |

| 3-penten-1-ol |

| (E)-6-nonen-1-ol |

| 4-methyl-2-pentanol |

| 1,2,3-trimethoxy-5-methyl-benzene |

| 2-nonen-1-ol |

| 3,5-dimethoxytoluene |

| benzeneacetaldehyde |

| citronellal |

| isopulegol |

| phenylethyl alcohol |

| pyridine |

| 1-butanol |

| butyl acetate |

| creosol |

| damascenone |

| ethyl acetate |

| ethyl benzoate |

| ethyl octanoate |

| isoamyl acetate |

| 2-ethyl-1-hexanol |

| 3-methyl-1-butanol |

| 3,6-nonadien-1-ol |

| 6-nonen-1-ol |

| (Z)-non-6-enal |

| (E)-3-nonenal |

| (E, Z)-3,6-nonadien-1-ol |

| (6Z)-nonen-1-ol |

| (E)-damascenone |

| 1 butanol, 3 methyl acetate |

| 6, 6-dideutero-nonen-1-Ol-3 |

| pentadecanoic acid |

| squalene |

| phytol |

| vitamin E |

| gamma-tocopherol |

| 2-octanol |

| 1-nonanol |

| heptanoic acid |

| 1-penten-3-ol |

| 2-penten-1-ol |

| methacrolein |

| 3-methylbutanal |

| octanal |

| nonanal |

| 2-pentyl furan |

| 1-hexanol |

| (Z)-3-hexenyl acetate |

| butyl acetate |

| 3-methylbutyl acetate |

| ethyl hexanoate |

Advanced Applications in Chemical Ecology and Pest Management Strategies

Development of Semiochemical-Based Pest Control Technologies

Semiochemicals, which include pheromones and allelochemicals, are pivotal to sustainable pest management as they offer non-toxic or minimally toxic, species-specific control methods. researchgate.net 3-Nonen-1-ol is one such compound, identified as a component of the chemical signals in numerous insect species, influencing behaviors from mating to aggregation. uliege.beoup.com

(Z)-3-Nonen-1-ol has been identified as a key volatile compound emitted by males of several major agricultural pests, where it functions as a female attractant. This property is actively exploited in the development of lures for trapping systems aimed at monitoring and controlling pest populations.

Research has demonstrated the role of (Z)-3-Nonen-1-ol in the chemical communication of various insect species. For instance, in the South American fruit fly, Anastrepha fraterculus, males release a blend of compounds including (Z)-3-nonen-1-ol to attract females. researchgate.netsenasica.gob.mx A synthetic mixture containing these compounds proved to be as attractive to females as the natural scent from males, highlighting its potential for use in pest control. senasica.gob.mx Similarly, (Z)-3-nonen-1-ol is part of the scent bouquet of calling males of the Mexican fruit fly, Anastrepha ludens. mdpi.com

In the Central American locust, Schistocerca piceifrons piceifrons, males produce (Z)-3-nonen-1-ol, and females show a preference for mating with males that emit higher concentrations of this compound. oup.com The compound has also been identified as electroantennogram-active for the banana stem weevil, Odoiporus longicollis, indicating it can be detected by the weevil's antennae, although in one study it did not elicit a strong behavioral response on its own. cambridge.org

However, the response to this compound is not universal. In studies on mosquitoes, traps baited with phenol (B47542) blends that included (Z)-3-nonen-1-ol showed suppressed catch rates for Culex quinquefasciatus when carbon dioxide was also present. researchgate.net This underscores the complexity of semiochemical interactions and the need for species-specific formulation development.

Table 1: Research Findings on this compound in Insect Attraction

| Insect Species | Isomer | Role of Compound | Key Research Finding | Citation(s) |

|---|---|---|---|---|

| Anastrepha fraterculus (South American fruit fly) | (Z)-3-Nonen-1-ol | Male-produced sex pheromone component | A synthetic blend containing the compound was attractive to females. | researchgate.net, senasica.gob.mx |

| Anastrepha ludens (Mexican fruit fly) | (Z)-3-Nonen-1-ol | Component of male scent bouquet | Detected in the effluvia of calling males. | mdpi.com |

| Schistocerca piceifrons piceifrons (Central American locust) | (Z)-3-Nonen-1-ol | Male-produced pheromone | Females preferentially mate with males emitting high concentrations. | oup.com |

| Odoiporus longicollis (Banana stem weevil) | cis-3-Nonen-1-ol (B47808) | Electroantennogram-active compound | Elicited antennal responses in both sexes. | cambridge.org |

Integrated Pest Management (IPM) programs prioritize sustainable and eco-friendly methods to keep pest populations at manageable levels. researchgate.net The use of semiochemicals like this compound is a cornerstone of modern IPM strategies because these compounds are highly specific and pose minimal risk to non-target organisms and the environment. researchgate.netuliege.be

The application of pheromones within IPM is multifaceted, including their use in traps for monitoring and mass trapping, which helps to reduce pest populations and their reproductive success. uliege.be For example, the identification of attractants like (Z)-3-nonen-1-ol for fruit flies could be instrumental in managing these pests in orchards. senasica.gob.mx By baiting traps with these specific compounds, it is possible to monitor population levels accurately and apply control measures only when necessary, thereby reducing reliance on broad-spectrum pesticides. oup.com

Furthermore, research into the chemical ecology of plant-insect interactions reveals the complex blend of volatile organic compounds (VOCs) that mediate insect behavior. In a study on eggplant varieties, (Z)-3-nonen-1-ol was identified as one of several compounds in a resistant variety's VOC profile. biorxiv.org While another compound, geraniol, was found to be the primary oviposition deterrent in that specific case, the study highlights the importance of understanding the complete chemical profile for developing effective, ecology-based pest management strategies. biorxiv.org This approach, focusing on repelling or deterring ovipositing females, is a valuable and ecofriendly tactic within an IPM framework. biorxiv.org

Role in Chemical Synthesis as an Intermediate for Ester Compounds

Beyond its direct application as a semiochemical, this compound serves as a valuable intermediate in the chemical synthesis of other compounds, including esters. biosynth.comontosight.ai Its molecular structure, featuring a hydroxyl (-OH) group and a carbon-carbon double bond, allows for a variety of chemical transformations.

The conversion of alcohols to esters is a fundamental reaction in organic chemistry, and this compound can be used as the alcohol precursor in such reactions. Many insect pheromones are themselves ester compounds, often composed of unsaturated alcohols and various carboxylic acids. uliege.be The ability to synthesize specific ester derivatives from intermediates like this compound is crucial for producing the synthetic pheromones used in the pest control applications described above.

Research has also demonstrated the use of cis-3-nonen-1-ol in other synthetic pathways, such as sulfenyletherification reactions to produce seven-membered cyclic acetals. alfa-chemistry.com This further illustrates its utility as a versatile building block in synthetic organic chemistry for creating complex molecules.

Theoretical and Computational Studies on 3 Nonen 1 Ol

Molecular Modeling and Conformational Analysis

Molecular modeling of 3-nonen-1-ol, particularly its most common isomer (Z)-3-nonen-1-ol, allows for the determination of its three-dimensional structure and conformational preferences. nist.govnih.gov The molecule consists of a nine-carbon aliphatic chain with a hydroxyl (-OH) group at one end and a cis-configured double bond between the third and fourth carbon atoms. nist.govfoodb.ca This structure imparts specific physicochemical properties, such as its waxy, green melon aroma. nih.govthegoodscentscompany.com

All-atom molecular dynamics simulations are another computational tool used to study the behavior of long-chain alcohols in complex systems, such as in lipid bilayers. acs.org While specific conformational analysis studies on this compound are not widely published, the principles from studies on similar long-chain unsaturated alcohols are applicable. acs.orgresearchgate.net These studies reveal how factors like chain length and the presence of double bonds influence the molecule's flexibility and interaction with its surroundings.

Structure-Activity Relationship (SAR) Studies for Biological Interactions

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For this compound, a significant area of SAR research is its role in insect olfaction, particularly as an attractant or repellent for mosquitoes and other insects. nih.govmassey.ac.nz

The olfactory response of insects to unsaturated alcohols like this compound is thought to be associated with several key structural elements:

A site of unsaturation (a double or triple bond) which creates high electron density. nih.govresearchgate.net

A functional group capable of hydrogen bonding, such as a hydroxyl group (-OH). nih.govresearchgate.net

A hydrocarbon chain of a specific minimum length. nih.govresearchgate.net

A particular relative distance between the unsaturation site and the hydrogen-bonding group. nih.govresearchgate.net

(Z)-3-nonen-1-ol has been identified in the pheromonal blends of various locust species, where it can be involved in behaviors like accelerating sexual maturation. massey.ac.nzuliege.be In mosquitoes, research has explored analogs of the known attractant 1-octen-3-ol (B46169) to understand the structural requirements for attraction. In semi-field trials with Aedes albopictus and Culex quinquefasciatus, various alkenol analogs were tested. nih.govresearchgate.net While no definitive SAR was established from the data, some specific observations were made. For example, in the absence of carbon dioxide, (Z)-3-hepten-1-ol was found to be a more effective attractant for Ae. albopictus than the standard 1-octen-3-ol. nih.govresearchgate.net The addition of CO2 generally increased the attraction to most alkenols, but some compounds, including (Z)-3-decen-1-ol and 8-nonen-3-ol, actually depressed trap catches for Ae. albopictus. nih.govresearchgate.netbioone.org

The table below summarizes the observed effects of various alkenol analogs on mosquito attraction, highlighting the subtle structural changes that can lead to different biological responses.

Computational Chemistry for Reaction Mechanism Elucidation

Computational chemistry, particularly methods like Density Functional Theory (DFT), is instrumental in elucidating the detailed mechanisms of chemical reactions involving unsaturated alcohols. acs.org These studies provide insights into reaction pathways, transition states, and the energies involved, which are often difficult to determine experimentally.

Isomerization Reactions: The isomerization of allylic alcohols to carbonyl compounds is a key transformation that can be studied computationally. researcher.lifeacs.org DFT studies on the isomerization of allylic alcohols catalyzed by bases have shown that the mechanism depends on the type of base used. acs.org For bases containing metal cations, a metal cation-assisted mechanism is followed, whereas organic bases without metal cations proceed via an ion pair-assisted mechanism. acs.org Computational investigations have also shed light on palladium-catalyzed long-range isomerization of alkynyl alcohols to α,β-unsaturated aldehydes, revealing the elementary steps that control reactivity and selectivity. researcher.life

Oxidation Reactions: The atmospheric degradation of unsaturated alcohols is often initiated by reaction with hydroxyl (OH) radicals. nih.gov Computational studies can model these complex reactions. For example, the OH-initiated oxidation of unsaturated volatile organic compounds (VOCs) primarily proceeds through the addition of the OH radical to the C=C double bond, forming a β-hydroxyalkyl radical. nih.govresearchgate.net DFT studies on the oxidation of alcohols catalyzed by systems like methyltrioxorhenium/H2O2 have revealed a concerted but highly asynchronous mechanism involving hydride transfer followed by hydroxide (B78521) transfer, without the formation of intermediate ionic species. nih.gov Similarly, computational studies on the copper-catalyzed aerobic oxidation of unsaturated compounds have detailed the elementary steps of deprotonation, O2 activation, and reduction, and explained the origins of regioselectivity. d-nb.info

Other Reactions: DFT has also been used to explore the mechanisms of other reactions, such as the fluorocyclization of unsaturated alcohols. frontiersin.org These studies compared different possible pathways, such as a "fluorination first and cyclization later" mechanism versus a "cyclization first and fluorination later" mechanism, revealing that the unsaturated alcohol prefers the former pathway. frontiersin.org The calculations showed that after activation, fluorination of the C=C bond is the preferred initial step, followed by cyclization. frontiersin.org

Table of Compounds Mentioned

Future Research Directions and Interdisciplinary Investigations

Exploration of Undiscovered Biological Activities

While 3-Nonen-1-ol is primarily known for its role as a "green leaf volatile" (GLV) contributing to plant aromas and as an insect semiochemical, its broader biological activities are not fully understood. nih.govpherobase.com Future research is poised to explore its functions in less-characterized biological contexts. Given that many plant volatiles possess antimicrobial or antifungal properties, a key research avenue is the systematic investigation of this compound's efficacy against various plant and human pathogens. Preliminary evidence suggests some related compounds have insecticidal properties, warranting a deeper look into this compound's potential as a biopesticide. biosynth.com

Furthermore, the role of GLVs in plant-to-plant communication and defense priming is an exciting frontier. nih.gov Research could focus on whether exposure to this compound can induce or "prime" defense responses in neighboring plants, making them more resistant to subsequent herbivory or pathogen attack. Interdisciplinary studies combining chemical ecology with plant physiology and molecular biology will be crucial to uncover the signaling pathways and downstream effects mediated by this compound within and between plants.

Finally, its role in vertebrate chemical signaling is largely unexplored. As a component of food aromas, it is detected by animals, but whether it influences behavior beyond feeding, such as habitat selection or social signaling, remains an open question.

| Potential Research Area | Hypothesized Biological Activity | Interdisciplinary Approach |

| Antimicrobial Properties | Inhibition of bacterial and fungal growth on plant surfaces or in food systems. | Microbiology, Phytopathology, Food Science |

| Plant Defense Priming | Induction of defense-related genes and pathways in neighboring plants upon exposure. | Plant Molecular Biology, Chemical Ecology |

| Biopesticide Development | Nematicidal, insecticidal, or repellent effects against agricultural pests. | Entomology, Agricultural Science |

| Vertebrate Signaling | Influence on animal behavior, such as habitat selection or avoidance. | Animal Behavior, Neurobiology |

Optimization of Sustainable Synthesis Routes

The chemical synthesis of this compound, particularly specific isomers like (Z)-3-nonen-1-ol which is a common natural form, typically relies on established organic chemistry reactions. thegoodscentscompany.com Future research will focus on optimizing these routes to align with the principles of green chemistry, emphasizing reduced environmental impact and increased efficiency.

One common synthetic approach involves the Wittig reaction to create the carbon-carbon double bond, followed by reduction of a functional group to the primary alcohol. Greener variations of the Wittig reaction are being developed that utilize aqueous media or solvent-free conditions, significantly reducing the reliance on volatile organic solvents. gctlc.orgsciepub.comacs.orgacs.orggctlc.org Another key route is the selective catalytic hydrogenation of the corresponding aldehyde, (3)-nonenal, or the partial hydrogenation of an alkynol. smolecule.comnih.gov A major goal for sustainable synthesis is the development of catalysts based on earth-abundant, non-precious metals (e.g., cobalt, copper) to replace catalysts based on platinum or palladium. researchgate.net

Biocatalytic routes present a highly sustainable alternative. Utilizing enzymes like alcohol dehydrogenases (ADHs) for the reduction of nonenal to nonenol offers high selectivity under mild, aqueous conditions, mimicking the final step of the natural biosynthetic pathway. mdpi.commdpi.com

| Synthetic Strategy | Traditional Approach | Sustainable Optimization Goal | Key Green Principles |

| Wittig Reaction | Use of organic solvents (e.g., THF, DMSO) and strong bases. | Solvent-free mechanochemical synthesis or use of aqueous reaction media. sciepub.comacs.org | Safer Solvents, Energy Efficiency |

| Catalytic Hydrogenation | Use of precious metal catalysts (e.g., Pd, Pt). | Development of catalysts based on earth-abundant metals (e.g., Co, Cu, Ni). researchgate.net | Use of Catalysis, Atom Economy |

| Biocatalysis | Chemical reduction of 3-nonenal. | Whole-cell or isolated enzyme (e.g., ADH) reduction of bio-derived 3-nonenal. mdpi.com | Use of Renewable Feedstocks, Biocatalysis |

Development of Novel Analytical Methodologies for Trace Detection

Detecting and quantifying this compound at trace levels is critical for studying its role in food aroma, environmental signaling, and pest monitoring. The compound's volatility makes it well-suited for analysis by gas chromatography-mass spectrometry (GC-MS). purdue.edu Future research is focused on enhancing sensitivity and simplifying sample preparation, especially from complex matrices.

Solid-Phase Microextraction (SPME) has become a leading technique for the solvent-free extraction and concentration of volatile compounds like this compound. mdpi.comsigmaaldrich.combohrium.com Innovations in SPME technology are a key research direction. This includes the development of novel fiber coatings with higher affinity and selectivity for C9 alcohols. Thin-Film SPME (TF-SPME) offers a larger surface area for extraction, potentially leading to lower detection limits and faster analysis times. mdpi.com

Methodologies that allow for in-field, real-time analysis are also a major goal. This could involve portable GC-MS systems or the development of specialized chemical sensors (e.g., electronic noses) tuned to detect this compound and related GLVs. Such technologies would revolutionize the study of dynamic processes, such as the release of volatiles from plants in response to herbivory.

| Analytical Technique | Current Application | Future Development Focus | Potential Impact |

| SPME-GC-MS | Headspace analysis of volatiles in food, beverages, and environmental samples. bohrium.comresearchgate.net | Novel fiber coatings (e.g., ionic liquids, metal-organic frameworks) for enhanced selectivity. mdpi.com | Higher sensitivity and accuracy in complex matrices. |

| Thin-Film SPME (TF-SPME) | High-capacity extraction of semi-volatiles. | Optimization for highly volatile C9 compounds. | Faster extraction times and lower limits of detection. |

| Portable Mass Spectrometry | Lab-based analysis. | Miniaturized, field-deployable systems for real-time monitoring. | In-situ analysis of plant-insect interactions and environmental levels. |

| Chemical Sensors | Limited application. | Development of selective sensors for inclusion in "electronic nose" arrays. | Rapid, low-cost screening for quality control or field monitoring. |

Elucidation of Biosynthetic Pathways in Natural Producers

In plants, this compound is synthesized via the lipoxygenase (LOX) pathway, which is activated in response to tissue damage. nih.govmdpi.commdpi.com While the general pathway is understood, future research will aim to identify and characterize the specific enzymes and genes involved in different plant species.

The biosynthesis begins with polyunsaturated fatty acids like linoleic or linolenic acid. A 9-lipoxygenase (9-LOX) enzyme introduces oxygen to form a 9-hydroperoxide intermediate. mdpi.com This intermediate is then cleaved by a specific hydroperoxide lyase (HPL) to produce (Z)-3-nonenal and a 9-oxo-acid. mdpi.com Finally, an alcohol dehydrogenase (ADH) reduces the aldehyde to (Z)-3-nonen-1-ol. researchgate.net

Elucidating the specific genes that code for the 9-LOX, HPL, and ADH enzymes in various plants is a key objective. This knowledge allows for the biotechnological production of "natural" this compound using engineered microorganisms or plant cell cultures, providing a sustainable alternative to chemical synthesis. mdpi.comdntb.gov.ua Understanding the regulation of these genes—how they are switched on in response to stress—is also a major research goal in plant science. researchgate.netnih.gov

Table of Biosynthetic Pathway for (Z)-3-Nonen-1-ol

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1. Oxygenation | Linoleic Acid / α-Linolenic Acid | 9-Lipoxygenase (9-LOX) | 9-Hydroperoxyoctadecadienoic acid (9-HPOD) / 9-Hydroperoxyoctadecatrienoic acid (9-HPOT) |

| 2. Cleavage | 9-HPOD / 9-HPOT | Hydroperoxide Lyase (HPL) | (Z)-3-Nonenal |

| 3. Reduction | (Z)-3-Nonenal | Alcohol Dehydrogenase (ADH) | (Z)-3-Nonen-1-ol |

Synergistic Effects in Multi-Component Chemical Signals

In nature, chemical communication rarely involves a single compound. Instead, organisms respond to specific ratios of compounds in complex blends. This compound often acts as a semiochemical—a chemical involved in communication—within such a multi-component signal. plantprotection.plwikipedia.orgplantprotection.pl A critical area of future research is to decipher its synergistic or antagonistic effects when combined with other behavior-modifying chemicals, such as insect pheromones.

It is well-documented that host plant volatiles can significantly enhance the attractiveness of insect sex pheromones. google.comnih.gov For example, studies on the oriental fruit moth (Grapholita molesta) have shown that adding green leaf volatiles to pheromone traps increases the capture rate of males. researchgate.netresearchgate.net Future investigations should systematically test this compound in combination with the specific pheromone components of various insect pests. This involves detailed behavioral bioassays (e.g., olfactometer studies) and field trapping experiments to identify optimal ratios for attraction.

Understanding these synergistic interactions at a neurological level is another interdisciplinary frontier. By combining chemical analysis with insect electrophysiology (e.g., electroantennography), researchers can determine how the blend of pheromone and this compound is processed by the insect's olfactory system to generate a heightened behavioral response. This knowledge is invaluable for designing more effective and specific lures for integrated pest management (IPM) programs. nih.gov

常见问题

Q. How can researchers identify and quantify 3-Nonen-1-ol in complex biological or environmental matrices?

Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identification and quantification. Use non-polar (e.g., DB-5) or polar columns (e.g., Carbowax 20M) to resolve isomers, and compare retention indices (e.g., AI: 1152, KI: 1157 for Z-3-Nonen-1-ol) and mass spectra against reference libraries . For trace detection, employ internal standards (e.g., deuterated analogs) to correct for matrix effects. Quantify using calibration curves derived from pure standards, ensuring linearity across expected concentration ranges. NIST databases provide validated reference spectra for cross-verification .

Q. What biological roles does Z-3-Nonen-1-ol play in insect communication systems?

Methodological Answer : Z-3-Nonen-1-ol is implicated as a semiochemical in insect pheromone complexes. To validate its role:

- Conduct electroantennography (EAG) to measure antennal responses in target species (e.g., Anastrepha fraterculus).

- Pair EAG with gas chromatography-electroantennographic detection (GC-EAD) to isolate bioactive compounds.

- Use redundancy analysis (RDA) to statistically correlate compound presence with behavioral outcomes (e.g., mating disruption) .

Q. What synthetic routes are available for producing enantiomerically pure Z-3-Nonen-1-ol?

Methodological Answer :

- Catalytic Hydrogenation : Start from 3-nonyn-1-ol and use Lindlar catalysts (palladium/calcium carbonate with quinoline) for stereoselective cis-hydrogenation. Monitor reaction progress via thin-layer chromatography (TLC) .

- Grignard Addition : React propargyl alcohol with hexylmagnesium bromide, followed by stereocontrolled reduction.

- Characterization : Confirm purity via H NMR (olefinic protons at δ 5.3–5.5 ppm) and chiral GC to verify enantiomeric excess .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for Z-3-Nonen-1-ol under thermal processing?

Methodological Answer : Discrepancies in thermal stability (e.g., degradation vs. formation in heated watermelon juice ) may arise from matrix-specific enzymatic pathways. To address this:

Q. What strategies ensure reproducibility in Z-3-Nonen-1-ol synthesis and characterization?

Methodological Answer :

- Protocol Standardization : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental write-ups, including catalyst batches, solvent purity, and reaction temperatures .

- Multi-Lab Validation : Collaborate with independent labs to cross-validate synthetic yields and spectral data.

- Data Sharing : Deposit raw NMR, MS, and chromatographic data in repositories like Zenodo, adhering to FAIR principles .

Q. How can researchers reconcile conflicting data on Z-3-Nonen-1-ol’s environmental impact?

Methodological Answer :

- Contradiction Analysis : Apply dialectical frameworks (e.g., principal vs. non-principal contradictions ) to prioritize factors (e.g., biodegradation rates vs. bioaccumulation potential).

- Field Studies : Conduct longitudinal monitoring in ecosystems where Z-3-Nonen-1-ol is naturally abundant (e.g., plant emissions) versus anthropogenically introduced.

- Modeling : Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicity, validated against experimental LC50 data .

Methodological Best Practices

Q. What ethical considerations apply when sharing Z-3-Nonen-1-ol research data involving human or animal subjects?

Methodological Answer :

- De-Identification : Anonymize datasets linked to human participants (e.g., sensory panel data) using pseudonymization keys .

- Informed Consent : Explicitly state data-sharing intentions in consent forms, per GDPR and institutional review board (IRB) guidelines .

- Data Retention : Archive raw data for 5–10 years in secure, encrypted repositories, with access restricted to credentialed researchers .

Q. What analytical challenges arise in detecting Z-3-Nonen-1-ol at trace levels, and how can they be mitigated?

Methodological Answer :

- Matrix Interference : Use solid-phase microextraction (SPME) or stir-bar sorptive extraction (SBSE) to preconcentrate analytes while minimizing co-eluting contaminants .

- Isomer Discrimination : Optimize GC temperature programs (e.g., 50°C hold, 5°C/min ramp) to separate Z and E isomers.

- Validation : Perform spike-and-recovery experiments across multiple matrices (e.g., plant tissues, insect extracts) to assess method robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。